molecular formula C20H24N8 B2801526 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2415633-89-3

4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2801526
CAS No.: 2415633-89-3
M. Wt: 376.468
InChI Key: ZUZSILCELORKAH-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a synthetic organic compound featuring a complex multi-heterocyclic structure. Its molecular formula is C21H23N7, with a molecular weight of 373.5 g/mol . The structure is built around a central pyrimidine core, which is substituted with a cyclobutyl group and linked via a piperazine ring to a pyridazine moiety bearing a 3-methyl-1H-pyrazol-1-yl group . This specific arrangement of heterocycles is commonly explored in medicinal chemistry for designing potential enzyme inhibitors. While the specific biological activity of this exact compound requires further research, its scaffold holds significant interest in drug discovery. Pyrazolopyrimidine derivatives are established as privileged scaffolds in medicinal chemistry, known to exhibit a range of pharmacological activities. They are frequently investigated as potent inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia research . Furthermore, analogous compounds containing piperazine-linked heterocyclic systems are being actively studied for the development of novel antimalarial agents with fast-killing properties, targeting pathways such as cGMP-dependent protein kinase (PKG) . Researchers value this compound as a key intermediate or novel chemical entity for screening against these and other biological targets, particularly in oncology and infectious disease research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-15-7-8-28(25-15)19-6-5-18(23-24-19)26-9-11-27(12-10-26)20-13-17(21-14-22-20)16-3-2-4-16/h5-8,13-14,16H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZSILCELORKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, cyclobutyl substitution, and the introduction of the pyrazolyl-pyridazinyl moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or organometallic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms, serving as a central scaffold for substituent attachment.
  • Cyclobutyl Substituent : A four-membered carbocyclic ring at position 4, which may enhance steric bulk and modulate lipophilicity.
  • Piperazine-Pyridazine-Pyrazole Chain : A piperazine ring at position 6 connects to a pyridazine moiety, further substituted with a 3-methylpyrazole group. This arrangement introduces multiple hydrogen-bonding sites and conformational flexibility.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
4-Cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine Pyrimidine Cyclobutyl (position 4); Piperazine-pyridazine-pyrazole (position 6) ~438.4* High complexity, multiple heterocycles, potential kinase inhibition N/A
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine Pyrimidine 3-Methylpyrazole (position 4); Piperazine (position 6) 244.3 Simpler structure, piperazine enhances solubility
4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine Pyrimidine 4-Bromo-3-methylpyrazole (position 4); But-3-ynyloxy (position 6) ~336.2 Bromine substituent increases reactivity; alkyne group for click chemistry
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine derivatives Pyrazolo-pyrimidine Hydrazine or imino groups at position 4 ~200–250 Isomerization-prone; used in triazolo-pyrimidine synthesis

*Estimated based on structural formula.

Key Insights:

Complexity vs. Simplicity :

  • The target compound’s pyridazine-pyrazole-piperazine chain introduces greater conformational flexibility compared to simpler analogs like 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine . This could enhance target binding but may complicate synthesis and pharmacokinetics.
  • In contrast, 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine () uses a bromine atom and alkyne group for functionalization, favoring reactivity in downstream modifications .

Substituent Effects :

  • Cyclobutyl Group : Unlike methyl or bromo substituents in analogs, the cyclobutyl ring in the target compound may improve metabolic stability by reducing oxidative degradation.
  • Piperazine Linkers : Present in both the target compound and 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine , piperazine enhances aqueous solubility and serves as a spacer for attaching functional groups .

Isomerization and Stability: Pyrazolo-pyrimidine derivatives () undergo isomerization under specific conditions, forming triazolo-pyrimidine analogs .

Synthetic Challenges: The multi-step synthesis required for the target compound’s pyridazine-pyrazole-piperazine chain contrasts with the straightforward preparation of simpler pyrimidine derivatives (e.g., crystallization in ethanol/acetone mixtures for ’s compound) .

Notes

  • The compound and its analogs are intended for research use only, as emphasized in commercial sources .

Biological Activity

4-Cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple nitrogen-containing rings, including pyrimidine and pyrazole moieties, which are known for their diverse pharmacological profiles.

The molecular formula of this compound is C20H24N8C_{20}H_{24}N_{8} with a molecular weight of approximately 376.5 g/mol. The presence of piperazine and pyrazole groups enhances its chemical diversity and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H24N8
Molecular Weight376.5 g/mol
CAS Number2415633-89-3

Research indicates that compounds similar to this compound may interact with specific biological targets, such as kinases involved in cancer proliferation. The mechanism of action likely involves the inhibition of tyrosine kinases, particularly c-Met, which is implicated in various cancer pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives, including those related to the target compound. For instance, derivatives have been synthesized and tested for their inhibitory effects on c-Met enzyme activity and their anti-proliferative effects on human gastric cancer cell lines (Hs746T). Compounds exhibiting strong inhibitory activities against c-Met have shown promising results in reducing cell proliferation, indicating that this compound may possess similar properties .

Anti-inflammatory Effects

The structural components of the compound suggest potential anti-inflammatory activities, which are common among pyrimidine derivatives. The presence of nitrogen-rich heterocycles often correlates with interactions that can modulate inflammatory pathways.

Case Studies

Case Study 1: Inhibition of c-Met
In a study focusing on substituted pyrazol derivatives, compounds similar to the target compound were evaluated for their ability to inhibit the c-Met enzyme. The results indicated that several derivatives exhibited significant inhibition, with some compounds showing IC50 values in the nanomolar range . This suggests that this compound could be a potent inhibitor as well.

Case Study 2: Structure–Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis conducted on related compounds provided insights into how structural modifications influence biological activity. The presence of specific functional groups was linked to enhanced kinase inhibition and cellular activity, suggesting a pathway for optimizing the design of new derivatives based on this scaffold .

Q & A

Q. What are the key steps and challenges in synthesizing 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine?

  • Methodological Answer : Synthesis typically involves:

Cyclocondensation : Formation of the pyrimidine core using amidines and β-diketones under reflux conditions (e.g., ethanol, 80–100°C).

Suzuki-Miyaura Coupling : Introduction of the cyclobutyl group via palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°C).

Piperazine Functionalization : Nucleophilic substitution to attach the pyridazine-piperazine moiety (e.g., DIPEA, DCM, 40°C).

Pyrazole Coupling : Copper-mediated Ullmann reaction to install the 3-methylpyrazole group.
Key challenges include controlling regioselectivity during pyridazine functionalization and minimizing byproducts in multi-step reactions .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and piperazine ring conformation.
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode for molecular ion validation (e.g., [M+H]⁺ at m/z 410.1925).
  • X-ray Diffraction (XRD) : For crystalline derivatives, resolves stereochemistry and hydrogen-bonding networks.
  • HPLC-PDA : Purity assessment (C18 column, acetonitrile/water gradient) .

Q. How is the compound screened for initial biological activity?

  • Methodological Answer :
  • In vitro assays :
  • Kinase Inhibition : ADP-Glo™ kinase assay (e.g., EGFR, BRAF) at 1–10 µM concentrations.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, IC₅₀ determination).
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₆ receptor, competitive binding with [³H]-LSD) .

Q. What are common impurities in the synthesis, and how are they characterized?

  • Methodological Answer :
  • Byproducts : Unreacted intermediates (e.g., des-cyclobutyl derivatives) or over-coupled adducts.
  • Analysis :
  • LC-MS/MS : Identifies impurities via fragmentation patterns.
  • Preparative TLC : Isolates impurities for NMR validation.
  • Mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio for Suzuki coupling) and purification via column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3 vs. PEPPSI-IPr) for coupling efficiency.
  • Solvent Optimization : Replace DMF with DMAc or THF to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h for cyclocondensation).
  • DoE (Design of Experiments) : Statistical modeling to balance temperature, solvent polarity, and reagent equivalents .

Q. How are structural ambiguities resolved when crystallographic data is unavailable?

  • Methodological Answer :
  • Tandem MS/MS : Collision-induced dissociation (CID) to confirm connectivity (e.g., loss of cyclobutyl fragment at m/z 290).
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships, critical for piperazine chair conformation analysis.
  • DFT Calculations : Predicts stable conformers and compares experimental/theoretical NMR shifts (Gaussian 16, B3LYP/6-31G*) .

Q. What methodologies identify the compound’s biological targets and mechanisms?

  • Methodological Answer :
  • SPR (Surface Plasmon Resonance) : Screen against GPCR arrays (e.g., CXCR3, CCR5) to quantify binding affinity (KD values).
  • Phosphoproteomics : SILAC labeling to map kinase signaling pathways affected in treated cells.
  • Cryo-EM : Resolve compound-receptor complexes (e.g., 5-HT₆ receptor) at near-atomic resolution .

Q. How are contradictions in bioactivity data across studies addressed?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods.
  • Cell Line Authentication : STR profiling to rule out cross-contamination.
  • Meta-Analysis : Pool data from ≥3 independent studies; apply Bayesian statistics to resolve variability .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic Substituent Variation :
PositionModificationImpact on IC₅₀ (EGFR)
Pyrimidine C4Cyclobutyl → Cyclopentyl2.1 µM → 5.7 µM
Pyrazole C3Methyl → EthylNo significant change
  • 3D-QSAR : CoMFA/CoMSIA models to predict activity cliffs .

Q. Which computational methods predict binding modes and pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR, PDB: 1M17).
  • MD Simulations (GROMACS) : 100-ns trajectories to assess complex stability (RMSD < 2.0 Å).
  • ADMET Prediction (SwissADME) : LogP ≈ 2.8, high gastrointestinal absorption .

Q. How is compound stability assessed under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : 0.1M HCl/NaOH, 40°C, 72 h.
  • Oxidation : 3% H₂O₂, 25°C, 24 h.
  • HPLC-UV Monitoring : Track degradation products (e.g., tR 8.2 min → 6.5 min for decyclobutylated analog).
  • Arrhenius Kinetics : Predict shelf life (t₉₀) at 25°C .

Q. What cross-disciplinary applications exist beyond pharmacology?

  • Methodological Answer :
  • Chemical Biology : Photoaffinity labeling probes (e.g., diazirine tags) for target identification.
  • Materials Science : Metal-organic framework (MOF) synthesis via piperazine coordination (e.g., Zn²⁺ nodes).
  • Catalysis : Ligand design for asymmetric hydrogenation (Ru-BINAP complexes) .

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